molecular formula C12H12N2O B1443391 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1250582-63-8

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1443391
CAS No.: 1250582-63-8
M. Wt: 200.24 g/mol
InChI Key: YKCPYVUELNKYJD-UHFFFAOYSA-N
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Description

“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It is a red solid with a melting point of 237-239 °C . The compound has been used in the synthesis of various biologically active compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at various frequencies, indicating the presence of different functional groups . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .


Physical and Chemical Properties Analysis

“this compound” is a red solid with a melting point of 237-239 °C . The compound’s IR, 1H NMR, and 13C NMR spectra provide information about its physical and chemical properties .

Scientific Research Applications

Antimicrobial and Antifungal Activities

One of the notable applications of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives is in the synthesis of compounds with potent antimicrobial and antifungal properties. For instance, compounds synthesized from heteroaryl pyrazole derivatives, including those similar in structure to this compound, have been evaluated for their biological activities against various bacterial and fungal strains. These studies revealed a significant dependency of antimicrobial activity on the type of Schiff base moiety used. Furthermore, cytotoxicity evaluations indicated the absence of cytotoxic activity in the prepared derivatives, making them potential candidates for further pharmacological investigations (Hamed et al., 2020).

Synthesis and Structural Analysis

The chemical synthesis and structural characterization of pyrazole derivatives have been a focus of research, offering insights into their potential applications in material science and pharmaceuticals. For example, efficient methods have been developed for synthesizing pyrazole-appended quinolinyl chalcones, demonstrating promising antimicrobial properties and moderate antioxidant activity. These methods highlight the role of pyrazole derivatives in developing new therapeutic agents with specific biological activities (Prasath et al., 2015).

Analgesic and Anticonvulsant Properties

Research into the medical applications of this compound derivatives has also uncovered their potential for treating pain and seizures. Studies have shown that certain pyrazole analogues possess significant anticonvulsant and analgesic activities, laying the groundwork for the development of new drugs targeting these conditions. The exploration of structure-activity relationships among these compounds has been instrumental in identifying promising candidates for preclinical development (Viveka et al., 2015).

Environmental and Green Chemistry

The synthesis of pyrazole derivatives in ionic liquids represents an environmentally friendly approach to chemical synthesis, aligning with the principles of green chemistry. This method not only improves the yield of such compounds at room temperature but also minimizes the environmental impact of their production, showcasing the versatility of pyrazole derivatives in sustainable chemical practices (Hangarge & Shingare, 2003).

Biochemical Analysis

Biochemical Properties

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with hydrazines and enaminones in synthetic reactions . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the interacting biomolecules. These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, these compounds can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific enzymes, altering their activity and thereby affecting the biochemical pathways they regulate . This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, the degradation of this compound can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and regulation of gene expression . At higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular toxicity, oxidative stress, and disruption of normal cellular functions . These threshold effects are important considerations for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways involving this compound are crucial for understanding its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of this compound within specific tissues or organs can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be directed to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCPYVUELNKYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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